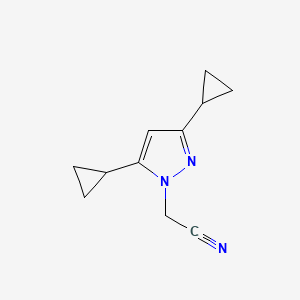

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile

Description

Propriétés

IUPAC Name |

2-(3,5-dicyclopropylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVBWMTUSTZXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC#N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Approach

The primary strategy for synthesizing 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile involves the alkylation of the pyrazole nitrogen with a cyanomethyl halide, typically chloroacetonitrile, under basic conditions. This method leverages the nucleophilicity of the pyrazole nitrogen to displace the halide and form the desired cyanomethyl-substituted pyrazole.

Reaction Conditions

- Starting Materials : 3,5-dicyclopropyl-1H-pyrazole and chloroacetonitrile.

- Base : Cesium carbonate (Cs2CO3) is commonly used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

- Solvent : Acetonitrile (MeCN) is preferred due to its polarity and ability to dissolve both reagents.

- Temperature : Reflux conditions or elevated temperatures (~80°C) for extended periods (24-48 hours) to ensure complete conversion.

- Outcome : Formation of this compound with potential formation of isomeric alkylation products (N1 vs N2 alkylation).

Isomer Separation and Purification

- The reaction may yield mixtures of N1- and N2-alkylated isomers.

- Chromatographic techniques (e.g., column chromatography) are employed to separate these isomers.

- Pure isomers are isolated and characterized individually to confirm structure and purity.

Alternative Synthetic Routes and Functional Group Transformations

Use of Phthalimide Derivatives as Alkylating Agents

- Alkylation of pyrazole derivatives with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione (a phthalimide derivative) has been reported.

- This method provides a protected aminoethyl intermediate that can be converted into the cyanomethyl derivative through subsequent transformations.

- Reaction conditions involve cesium carbonate as a base and acetonitrile as solvent, with reflux stirring for prolonged times.

Reduction and Amination Steps

- Cyanomethyl groups can be reduced or transformed into aminoethyl derivatives using hydrazine hydrate and acidic workups.

- These transformations allow access to aminoethyl-substituted pyrazoles, which can be further functionalized or cyclized.

Summary Table of Preparation Methods

| Step | Method Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of pyrazole with chloroacetonitrile | 3,5-dicyclopropyl-1H-pyrazole, chloroacetonitrile, Cs2CO3, MeCN, reflux 24-48 h | Yields mixture of N1/N2 isomers; requires chromatographic separation |

| 2 | Alkylation with phthalimide derivative | 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione, Cs2CO3, MeCN, reflux | Provides protected intermediates; allows further functionalization |

| 3 | Reduction and amination | Hydrazine hydrate, HCl, ethanol | Converts cyanomethyl to aminoethyl derivatives |

| 4 | Catalytic coupling (for related pyrazoles) | Pd catalyst, phosphine ligand, base, solvent, hydrogenation | Enables complex substituent introduction |

Research Findings and Practical Considerations

- Yield and Purity : Alkylation with chloroacetonitrile under cesium carbonate base in acetonitrile typically provides moderate to good yields of the cyanomethyl pyrazole derivatives, but isomeric mixtures necessitate purification.

- Isomer Control : The ratio of N1 to N2 alkylation can be influenced by reaction conditions but often remains close to 1:0.8, requiring chromatographic separation.

- Scalability : The methods using cesium carbonate and acetonitrile are amenable to scale-up with appropriate control of reaction time and temperature.

- Safety : Handling of cyanomethyl halides requires caution due to toxicity and reactivity. Proper ventilation and protective equipment are mandatory.

- Environmental Impact : Use of acetonitrile and cesium carbonate is common in organic synthesis; waste management protocols should be in place.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of pyrazole-1-oxide derivatives.

Reduction: Formation of pyrazole-1-yl derivatives with reduced functional groups.

Substitution: Introduction of different substituents at the pyrazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, such as 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative of this compound demonstrated efficacy against various cancer cell lines, suggesting potential for development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has highlighted its effectiveness against several bacterial strains, indicating potential use in developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of novel fungicides and herbicides. The pyrazole ring is known for enhancing biological activity in agrochemicals. For example, derivatives of this compound have been patented for their ability to combat fungal pathogens in crops, thus improving agricultural yield and sustainability .

Insect Repellents

The compound has shown promise as a basis for developing insect repellents. Its structural characteristics allow it to interfere with the olfactory receptors of insects, thereby deterring them from crops without harming beneficial species .

Materials Science

Polymer Synthesis

In materials science, this compound is being explored for its potential use in synthesizing advanced polymers. The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Nanomaterials

Recent studies have investigated using this compound in the synthesis of nanomaterials. Its unique chemical properties facilitate the formation of nanoparticles that can be used in drug delivery systems and as catalysts in chemical reactions .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or pharmacological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrazole derivatives and their synthetic, electronic, and physicochemical properties. Key analogs include cyano-functionalized pyrazoles, cyclopropyl-substituted heterocycles, and compounds synthesized via similar methodologies.

Electronic and Physicochemical Properties

- Electronic Effects: The acetonitrile group in the target compound is expected to lower the pyrazole’s HOMO energy (electron-withdrawing effect), similar to cyano groups in 11a and 7a. Computational studies on coumarin-acetonitrile analogs (4) revealed non-planar molecular geometries and localized HOMO/LUMO distributions on cyclic systems , suggesting that the target compound’s electronic density may similarly concentrate on the pyrazole ring.

- Steric and Solubility Profiles: The cyclopropyl groups introduce significant steric bulk compared to the amino/hydroxy substituents in 11a or the thiophene moiety in 7a. This could hinder intermolecular interactions (e.g., hydrogen bonding) but improve lipid solubility, making the compound more suitable for membrane permeability in drug design.

Research Findings and Data Gaps

- However, methodologies from 11a and 7a (e.g., nitrile incorporation via malononitrile) could be adapted with cyclopropane-bearing precursors .

- Computational Insights : DFT studies analogous to those in 4 are needed to predict the target compound’s electronic structure, dipole moments, and reactive sites.

- Experimental Characterization: IR and NMR data for related compounds (e.g., 11a, 7a) suggest diagnostic peaks for nitriles (~2200 cm⁻¹ in IR; δ 110–120 ppm in ¹³C NMR) and cyclopropyl protons (δ 0.5–1.5 ppm in ¹H NMR) .

Activité Biologique

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- CAS Number : 2097964-96-8

- Molecular Formula : CHN

- Molecular Weight : 190.25 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects in pharmacology and potential therapeutic applications.

Research indicates that this compound may interact with specific biological pathways, particularly those involved in enzyme inhibition and receptor modulation. The dicyclopropyl group is believed to enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with target proteins.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

- Antiparasitic Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Case Study 1: Antimalarial Efficacy

In a controlled study, derivatives of this compound were tested for their ability to inhibit PfATP4, a sodium pump crucial for the survival of malaria parasites. The results indicated a dose-dependent inhibition with an effective concentration (EC50) in the low micromolar range, suggesting potential as a therapeutic agent against malaria .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of pyrazole derivatives on human melanoma cells (G361). The results showed that these compounds could significantly reduce cell viability through mechanisms involving oxidative stress and apoptosis induction .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.